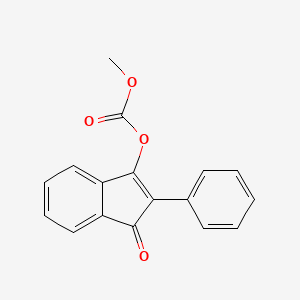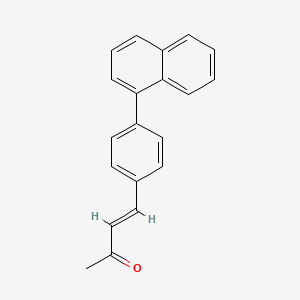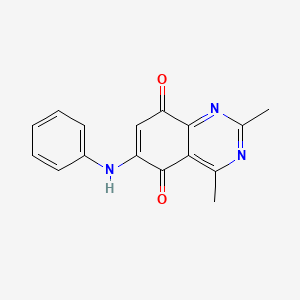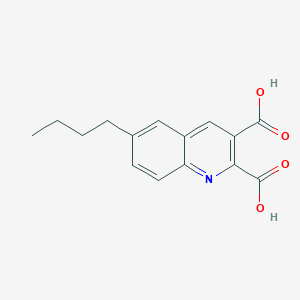
Methyl 1-oxo-2-phenyl-1H-inden-3-yl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1-oxo-2-phenyl-1H-inden-3-yl) carbonate is a chemical compound with the molecular formula C17H12O4. It is known for its unique structure, which includes an indene ring system fused with a phenyl group and a carbonate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-oxo-2-phenyl-1H-inden-3-yl) carbonate typically involves organic synthesis reactions. One common method includes the reaction of 1-oxo-2-phenyl-1H-indene-3-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This ester is then reacted with phosgene or a phosgene equivalent to produce the carbonate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl (1-oxo-2-phenyl-1H-inden-3-yl) carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Methyl (1-oxo-2-phenyl-1H-inden-3-yl) carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (1-oxo-2-phenyl-1H-inden-3-yl) carbonate involves its interaction with various molecular targets. The compound’s carbonate ester group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol, which can then interact with biological molecules. The phenyl group and indene ring system may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
類似化合物との比較
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but lacks the phenyl group.
Methyl 1-oxo-2-phenyl-1H-indene-3-carboxylate: Similar structure but lacks the carbonate ester group.
Uniqueness
Methyl (1-oxo-2-phenyl-1H-inden-3-yl) carbonate is unique due to the presence of both the phenyl group and the carbonate ester, which confer distinct chemical and biological properties.
特性
分子式 |
C17H12O4 |
|---|---|
分子量 |
280.27 g/mol |
IUPAC名 |
methyl (3-oxo-2-phenylinden-1-yl) carbonate |
InChI |
InChI=1S/C17H12O4/c1-20-17(19)21-16-13-10-6-5-9-12(13)15(18)14(16)11-7-3-2-4-8-11/h2-10H,1H3 |
InChIキー |
ZFUFPWZKKWYAEM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)OC1=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)


![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)


![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)


![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)

